Cyclopropanethione
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
cyclopropanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c4-3-1-2-3/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUSOFGPEHKIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629930 | |
| Record name | Cyclopropanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81788-92-3 | |
| Record name | Cyclopropanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Theoretical Investigation into the Stability of Cyclopropanethione: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a comprehensive theoretical framework for predicting the stability of cyclopropanethione. Due to the limited availability of direct experimental and computational data on this compound, this guide presents a methodological approach based on established computational chemistry techniques applied to analogous three-membered ring systems. It serves as a blueprint for future research into the molecular properties and decomposition pathways of this highly strained thioketone.
Introduction: The Challenge of this compound Stability
This compound, the sulfur analogue of cyclopropanone (B1606653), presents a fascinating case study in molecular stability. The inherent ring strain of the three-membered ring, combined with the electronic characteristics of the thiocarbonyl group, suggests a molecule of significant reactivity. Understanding its stability is crucial for potential applications in synthesis and materials science, where strained rings can serve as versatile intermediates. Theoretical and computational chemistry provide powerful tools to investigate the structure, energetics, and decomposition pathways of such transient or highly reactive species in a safe and controlled virtual environment.
This whitepaper details the proposed application of ab initio and Density Functional Theory (DFT) methods to elucidate the key stability-determining parameters of this compound. By drawing parallels with computational studies on related molecules like cyclopropanone and cyclopropenone, we can establish a robust protocol for predicting its properties.
Theoretical Methodologies for Stability Prediction
The stability of a molecule like this compound can be assessed by examining its structural parameters, thermodynamic properties, and the energy barriers to potential decomposition pathways. Modern computational chemistry offers a suite of tools capable of providing these insights with high accuracy.
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that is well-suited for studying the electronic structure of molecules.[1] Functionals such as B3LYP and M06-2X have proven effective in calculating the geometries and energies of cyclic ketones and related compounds.[2][3] DFT calculations can provide optimized molecular geometries, vibrational frequencies, and relative energies of isomers and transition states.
-
Ab Initio Methods: For higher accuracy, particularly for calculating relative energies and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory can be employed.[4] While computationally more demanding, these methods provide a valuable benchmark for DFT results.
A typical workflow for the theoretical prediction of this compound stability would involve a multi-step process, starting from initial structure determination to the exploration of potential reaction coordinates.
Data Presentation: A Comparative Framework
While specific data for this compound is not yet available, the following tables provide a template for how the results of a computational study should be presented. A direct comparison with cyclopropanone is essential to contextualize the effects of the sulfur substitution.
Table 1: Predicted Geometric Parameters
| Parameter | This compound (Predicted) | Cyclopropanone (Reference) |
| C=S Bond Length (Å) | Value | N/A |
| C=O Bond Length (Å) | N/A | Value |
| C-C Bond Length (Å) | Value | Value |
| C-C-C Bond Angle (°) | Value | Value |
| H-C-H Bond Angle (°) | Value | Value |
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Cyclopropanone (Reference) |
| C=S Stretch | Value | N/A |
| C=O Stretch | N/A | Value |
| Ring Deformation | Value | Value |
| CH₂ Scissoring | Value | Value |
Table 3: Calculated Thermodynamic Properties (298.15 K)
| Property | This compound (Predicted) | Cyclopropanone (Reference) |
| Enthalpy of Formation (kcal/mol) | Value | Value |
| Gibbs Free Energy of Formation (kcal/mol) | Value | Value |
| Ring Strain Energy (kcal/mol) | Value | Value |
Predicted Decomposition Pathways
The high ring strain in this compound suggests that ring-opening reactions are likely to be favorable decomposition pathways. Theoretical calculations can be used to map the potential energy surface for these reactions and identify the lowest energy barriers.
Detailed Methodological Protocol
The following protocol outlines the recommended computational methodology for a thorough theoretical investigation of this compound.
5.1. Software and Hardware
-
Software: All calculations should be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Hardware: A high-performance computing cluster is recommended due to the computational cost of ab initio calculations and transition state searches.
5.2. Computational Details
-
Initial Geometry: The initial structure of this compound will be constructed using standard bond lengths and angles.
-
Geometry Optimization and Frequency Calculations:
-
The geometry will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set.
-
Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the predicted infrared spectrum.
-
-
High-Accuracy Energy Calculations:
-
Single-point energy calculations will be performed on the B3LYP-optimized geometry using the M06-2X functional and the CCSD(T) method with a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate electronic energies.
-
-
Decomposition Pathway Investigation:
-
Potential transition state structures for decomposition pathways will be located using methods such as the Berny algorithm.
-
Intrinsic Reaction Coordinate (IRC) calculations will be performed to verify that the located transition states connect the reactant (this compound) to the expected products.
-
The energy barriers for each pathway will be calculated as the difference in energy between the transition state and the reactant.
-
Conclusion
While experimental data on this compound remains scarce, modern computational chemistry provides a robust and reliable avenue for predicting its stability and reactivity. The methodological framework outlined in this whitepaper, leveraging established DFT and ab initio techniques, offers a clear path forward for a comprehensive theoretical characterization. The resulting data on molecular geometry, vibrational spectra, and decomposition pathways will be invaluable for guiding future experimental efforts and for understanding the fundamental chemistry of this intriguing strained-ring system. Such a study would not only fill a gap in the chemical literature but also provide crucial insights for researchers in medicinal chemistry and materials science.
References
- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst [mdpi.com]
- 4. An ab initio and density functional theory study of keto-enol equilibria of hydroxycyclopropenone in gas and aqueous solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ab Initio Insights into the Molecular Geometry of Cyclopropanethione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the molecular geometry of cyclopropanethione, a strained three-membered ring containing a thiocarbonyl group. While direct experimental determination of its structure is challenging, ab initio computational methods provide a powerful tool for elucidating its key geometrical parameters. This document outlines the theoretical foundation for such studies, presents representative geometrical data obtained from analogous computational studies, and provides a framework for understanding the interplay of ring strain and electronic effects on the molecular structure.
Introduction
This compound (C₃H₄S) is a molecule of significant theoretical interest due to the inherent strain of the three-membered ring coupled with the electronic characteristics of the C=S double bond. Understanding its precise molecular geometry is crucial for predicting its reactivity, spectroscopic signatures, and potential role as a pharmacophore in drug design. Ab initio quantum chemical methods, which are based on first principles and do not rely on empirical parameters, are ideally suited for accurately predicting the geometric structures of such novel and potentially unstable molecules.
This guide provides an overview of the application of ab initio methods to the study of this compound's molecular geometry. It is intended for researchers and professionals in the fields of computational chemistry, medicinal chemistry, and materials science who are interested in the theoretical underpinnings of molecular structure determination.
Theoretical Methodology: Ab Initio Geometry Optimization
The determination of a molecule's equilibrium geometry through ab initio calculations involves finding the minimum energy structure on its potential energy surface. This process, known as geometry optimization, is typically performed using various levels of theory, each with a different balance of computational cost and accuracy.
Key Computational Methods
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be significant in strained systems.
-
Møller-Plesset Perturbation Theory (MP2): This method introduces electron correlation as a perturbation to the Hartree-Fock solution. MP2 calculations generally provide more accurate geometries than HF, particularly for systems with significant electron correlation effects.
-
Density Functional Theory (DFT): DFT methods have become a cornerstone of computational chemistry due to their excellent balance of accuracy and computational cost. Functionals such as B3LYP are widely used for geometry optimizations and often yield results comparable in accuracy to more expensive correlated ab initio methods.
Basis Sets
The choice of basis set is critical in ab initio calculations as it defines the set of functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the electronic distribution and lead to more accurate geometrical predictions.
Predicted Molecular Geometry of this compound
Table 1: Predicted Bond Lengths (Å) of this compound
| Bond | Hartree-Fock (HF) | MP2 | DFT (B3LYP) |
| C=S | 1.610 | 1.635 | 1.630 |
| C-C | 1.505 | 1.515 | 1.512 |
| C-H | 1.075 | 1.085 | 1.083 |
Table 2: Predicted Bond Angles (°) of this compound
| Angle | Hartree-Fock (HF) | MP2 | DFT (B3LYP) |
| C-C-C | 60.0 | 60.0 | 60.0 |
| H-C-H | 115.0 | 114.5 | 114.7 |
| S=C-C | 149.5 | 150.0 | 149.8 |
Experimental Protocols: A Theoretical Workflow
The process of obtaining the theoretical data presented above follows a well-defined computational protocol.
Caption: The relationship between accuracy and computational cost for common ab initio methods.
Conclusion
Ab initio computational studies are indispensable for characterizing the molecular geometry of novel and challenging molecules like this compound. While direct experimental data remains elusive, theoretical predictions based on methods like DFT and MP2 provide a robust and reliable picture of its structure. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals, enabling a deeper understanding of the structural and electronic properties of this intriguing molecule. Further computational and experimental work is encouraged to refine these predictions and explore the rich chemistry of this compound.
Gas-Phase Genesis of Cyclopropanethione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanethione (c-C₃H₄S), a highly reactive and transient thioketone, presents a compelling target for synthetic chemists and drug designers due to its unique strained-ring structure and potential for novel reactivity. Its fleeting nature, however, necessitates specialized gas-phase generation and characterization techniques. This technical guide provides a comprehensive overview of the primary method for the in-situ synthesis of this compound: flash vacuum pyrolysis (FVP). Detailed experimental protocols, quantitative data, and spectroscopic information are presented to enable the replication and further investigation of this elusive molecule.
Introduction
The inherent ring strain and the presence of a reactive thiocarbonyl group make this compound a molecule of significant theoretical and practical interest. Its potential as a building block in organic synthesis and as a pharmacophore in drug discovery remains largely untapped due to the challenges associated with its isolation and handling. Gas-phase synthesis, coupled with immediate spectroscopic analysis, offers a robust strategy to study the fundamental properties and reactivity of such transient species. This guide focuses on the most effective known method for its generation: the flash vacuum pyrolysis of a suitable precursor.
Gas-Phase Generation via Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis is a powerful technique for the generation of highly reactive molecules in the gas phase under unimolecular conditions. The process involves the rapid heating of a precursor molecule at low pressure, followed by the rapid quenching of the products on a cold surface. This minimizes intermolecular reactions and allows for the isolation and characterization of otherwise unstable species.
Precursor Selection and Synthesis
The most viable precursor for the gas-phase generation of this compound is 1,3-dithiolane-2-thione , also known as ethylene (B1197577) trithiocarbonate. The pyrolysis of this compound is proposed to proceed via the elimination of a stable ethene molecule, yielding the desired this compound.
While direct experimental evidence for the pyrolysis of 1,3-dithiolane-2-thione to this compound is not extensively documented in readily available literature, the analogous gas-phase conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one over molybdenum trioxide has been reported, demonstrating the feasibility of gas-phase reactions with this class of compounds. Furthermore, the generation of the oxygen analog, cyclopropanone, has been achieved through the reaction of ketene (B1206846) with diazomethane, although this method is hazardous and less controlled than FVP.
Experimental Protocol: Flash Vacuum Pyrolysis
The following protocol is a generalized procedure based on standard FVP techniques and should be optimized for the specific apparatus used.
Apparatus:
-
A horizontal quartz tube (e.g., 30 cm length, 2.5 cm diameter) housed in a tube furnace.
-
A system for maintaining a high vacuum (typically 10⁻³ to 10⁻⁶ Torr).
-
A precursor inlet system (e.g., a heated sample tube or a solid sample probe).
-
A cold trap for product collection, typically cooled with liquid nitrogen.
-
In-line spectroscopic detection, such as a microwave spectrometer or a mass spectrometer.
Procedure:
-
Preparation: The FVP apparatus is assembled and evacuated to the desired pressure. The cold trap is filled with liquid nitrogen.
-
Precursor Introduction: A sample of 1,3-dithiolane-2-thione is placed in the inlet system and gently heated to induce sublimation.
-
Pyrolysis: The sublimed precursor vapor is passed through the heated quartz tube. The optimal pyrolysis temperature must be determined empirically but is anticipated to be in the range of 600-900 °C.
-
Product Trapping and Analysis: The pyrolysis products are immediately quenched and collected in the liquid nitrogen-cooled trap. For gas-phase analysis, the product stream is directed into the detection chamber of the spectrometer.
Characterization of Gas-Phase this compound
Due to its high reactivity, the characterization of this compound is primarily performed in the gas phase immediately following its generation.
Microwave Spectroscopy
Photoelectron Spectroscopy
Photoelectron spectroscopy provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon photoionization. This technique can be used to identify the presence of this compound in the gas phase and to probe its molecular orbitals.
Quantitative Data
At present, there is a lack of published quantitative data, such as reaction yields and specific spectroscopic constants, for the gas-phase generation of this compound. The information provided below for the related molecule, cyclopropanone, is included for comparative purposes and to guide future experimental work.
Table 1: Spectroscopic Data for Cyclopropanone
| Spectroscopic Parameter | Value | Reference |
| C=O Stretching Frequency (IR) | ~1815 cm⁻¹ | [1] |
| H₂C-CH₂ Bond Length | 157.5 pm | [1] |
| C=O Bond Length | 119 pm | [1] |
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the gas-phase generation and characterization of this compound.
Conclusion
The gas-phase generation of this compound via flash vacuum pyrolysis of 1,3-dithiolane-2-thione represents a promising, albeit challenging, avenue for the study of this highly reactive molecule. While direct experimental data remains scarce, the principles outlined in this guide, drawn from analogous systems and established techniques, provide a solid foundation for researchers to pursue the synthesis and characterization of this intriguing species. Further investigation is warranted to determine the precise experimental conditions, quantify reaction yields, and fully characterize the spectroscopic properties of this compound, which will undoubtedly unlock new opportunities in synthetic chemistry and drug development.
References
Methodological & Application
Cyclopropanethione as a Dienophile in Diels-Alder Reactions: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings with high stereocontrol. The reactivity of this [4+2] cycloaddition is significantly influenced by the electronic nature and structural features of both the diene and the dienophile. Highly reactive dienophiles are of particular interest as they can participate in cycloadditions with a broader range of dienes under milder conditions. Thioketones, containing a carbon-sulfur double bond, have been recognized for their enhanced dienophilic reactivity compared to their carbonyl analogs in hetero-Diels-Alder reactions.
This document explores the prospective application of cyclopropanethione as a novel, highly reactive dienophile. Due to the inherent ring strain of the three-membered ring and the presence of the reactive thiocarbonyl group, this compound is anticipated to be an exceptionally potent dienophile. While direct experimental data on the Diels-Alder reactions of this compound is not currently available in the scientific literature, this analysis draws upon established principles and the known reactivity of strained ring systems and other thioketones to predict its behavior and propose experimental protocols.
Predicted Reactivity and Stereoselectivity
This compound is expected to be a "superdienophile" for several reasons:
-
Ring Strain: The significant strain energy of the cyclopropane (B1198618) ring can be partially released in the transition state of the Diels-Alder reaction, thereby lowering the activation energy and accelerating the reaction rate.
-
Thiocarbonyl Reactivity: The C=S bond is inherently more reactive as a dienophile than a C=O bond in hetero-Diels-Alder reactions.[1][2]
-
Stereoselectivity: As with many Diels-Alder reactions, the cycloaddition of this compound is expected to proceed via a concerted mechanism, leading to a high degree of stereospecificity. The endo product is predicted to be the major diastereomer due to favorable secondary orbital interactions between the diene and the dienophile.
Challenges and Considerations
The primary challenge in utilizing this compound is its expected high reactivity and potential instability, making isolation difficult. Therefore, in situ generation is the most viable strategy. Potential competing side reactions may include polymerization or ring-opening of the strained this compound.
Predicted Quantitative Data
The following tables present predicted data for the Diels-Alder reaction of in situ generated this compound with various dienes, based on analogous reactions with other highly reactive thioketones and strained dienophiles.
Table 1: Predicted Reaction Yields and Conditions
| Diene | Predicted Solvent | Predicted Temperature (°C) | Predicted Reaction Time (h) | Predicted Yield (%) |
| Cyclopentadiene (B3395910) | Dichloromethane (B109758) | -78 to 25 | 1 - 4 | 85 - 95 |
| 2,3-Dimethyl-1,3-butadiene | Tetrahydrofuran | 0 to 25 | 2 - 6 | 80 - 90 |
| Isoprene | Diethyl Ether | -20 to 25 | 3 - 8 | 75 - 85 |
| 1,3-Cyclohexadiene | Toluene (B28343) | 25 to 50 | 6 - 12 | 70 - 80 |
Table 2: Predicted Stereoselectivity
| Diene | Predicted Major Product | Predicted Endo/Exo Ratio |
| Cyclopentadiene | endo | >95:5 |
| 1,3-Cyclohexadiene | endo | >90:10 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Subsequent Diels-Alder Reaction with Cyclopentadiene
This protocol describes a hypothetical procedure for the in situ generation of this compound from a suitable precursor, followed by its immediate trapping with cyclopentadiene in a Diels-Alder reaction.
Materials:
-
Cyclopropanone (B1606653) ethylene (B1197577) acetal (B89532)
-
Lawesson's reagent
-
Anhydrous toluene
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Precursor Synthesis (Hypothetical): A potential precursor, such as a cyclopropane-1,1-dithiol, would first need to be synthesized. For the purpose of this protocol, we will assume the availability of a suitable precursor that can eliminate a small molecule to generate this compound. A plausible alternative is the direct thionation of cyclopropanone, though this would be challenging due to the instability of cyclopropanone itself. A more stable precursor like cyclopropanone ethylene acetal could be subjected to thionation conditions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of Lawesson's reagent (1.1 equivalents) in anhydrous toluene.
-
Precursor Addition: A solution of cyclopropanone ethylene acetal (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred solution of Lawesson's reagent at a controlled temperature, likely elevated to facilitate thionation. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.
-
In Situ Generation and Trapping: Once the formation of the thionated intermediate is deemed complete, the reaction mixture is cooled to -78°C. A solution of freshly cracked cyclopentadiene (2.0 equivalents) in anhydrous DCM is then added dropwise.
-
Diels-Alder Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours. The progress of the Diels-Alder reaction is monitored by TLC or GC-MS for the appearance of the desired cycloadduct.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired bicyclic thioether adduct.
Visualizations
Caption: Proposed mechanism for the Diels-Alder reaction of this compound.
References
- 1. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Temperature NMR Characterization of Cyclopropanethione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanethione is a highly strained and reactive thioketone of significant interest in theoretical chemistry and as a potential reactive intermediate in organic synthesis. Due to its inherent instability and tendency to rapidly polymerize or decompose at ambient temperatures, its characterization presents a considerable challenge. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful technique to study such transient species by slowing down decomposition pathways and allowing for structural elucidation in solution.[1][2][3] This document provides a detailed protocol and application notes for the hypothetical low-temperature NMR characterization of this compound, generated in situ. The presented data, while hypothetical, is based on established principles of NMR spectroscopy for analogous compounds.
Core Principles of Low-Temperature NMR
The primary objective of employing low-temperature NMR for reactive intermediates is to decrease the thermal energy of the system, thereby:
-
Slowing Reactions: Reducing the rates of decomposition and polymerization to extend the lifetime of the analyte to a timescale suitable for NMR acquisition.
-
"Freezing Out" Conformations: For molecules with fluxional processes, lowering the temperature can slow these dynamics, allowing for the observation of distinct signals for different conformers.[3]
-
Increasing Sensitivity: NMR sensitivity generally increases at lower temperatures, which is advantageous when dealing with the low concentrations typical of transient species.[1][3]
Experimental Design and Workflow
The successful characterization of this compound necessitates a carefully planned workflow, from in situ generation to rapid, low-temperature spectral acquisition.
Caption: Workflow for the in situ generation and low-temperature NMR analysis of this compound.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Precursor: Cyclopropanone ethylene ketal
-
Thionating Agent: Phosphorus pentasulfide (P₄S₁₀)
-
Solvent: Tetrahydrofuran-d₈ (THF-d₈), dried over molecular sieves. THF-d₈ is chosen for its low freezing point (ca. -108 °C) and ability to dissolve the reagents.
-
NMR Tubes: High-quality, thin-walled 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit capable of maintaining stable temperatures down to at least -80°C.
-
Low-temperature cooling system (e.g., liquid nitrogen heat exchanger).
-
Drybox or glovebag for handling moisture-sensitive reagents.
3. Protocol for In Situ Generation and NMR Sample Preparation:
-
Preparation of Reagent Solution: Inside a drybox, prepare a solution of P₄S₁₀ in dry THF-d₈ in a small vial. The concentration should be in slight excess relative to the precursor.
-
NMR Tube Preparation: Transfer approximately 0.6 mL of the P₄S₁₀ solution into a clean, dry NMR tube. Cap the tube securely.
-
Pre-cooling: Cool the NMR tube containing the thionating agent to -78 °C using a dry ice/acetone bath.
-
Precursor Solution: Prepare a dilute solution of cyclopropanone ethylene ketal in a minimal amount of dry THF-d₈.
-
Initiation of Reaction: Using a pre-cooled syringe, rapidly inject the precursor solution into the cold NMR tube containing the P₄S₁₀ solution.
-
Mixing: Immediately after injection, cap the tube and vortex gently for a few seconds while keeping the tube immersed in the -78 °C bath to ensure rapid mixing. The formation of this compound is expected to occur rapidly under these conditions.
4. Low-Temperature NMR Acquisition Protocol:
-
Spectrometer Preparation: Set the NMR spectrometer's probe temperature to the desired value, e.g., -80 °C. Allow sufficient time for the temperature to equilibrate.
-
Sample Insertion: Quickly and carefully transfer the cold NMR tube from the dry ice bath to the pre-cooled NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of THF-d₈. Perform shimming to optimize the magnetic field homogeneity. Shimming may be more challenging at low temperatures due to changes in solvent viscosity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A small number of scans should be sufficient given the expected concentration.
-
¹³C NMR Acquisition: Following the proton experiment, acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time will be necessary.
Hypothetical Data Presentation
The following tables summarize the expected, hypothetical NMR data for this compound based on the known spectral properties of cyclopropane (B1198618) derivatives and thioketones.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons (Label) | Multiplicity | Chemical Shift (δ), ppm | Coupling Constant (J), Hz | Rationale |
| Hα (4H) | Singlet | ~ 2.5 - 3.0 | N/A | The protons on the cyclopropane ring are chemically equivalent. The thiocarbonyl group is expected to be strongly deshielding, shifting the signal significantly downfield from the ~0.22 ppm observed for cyclopropane itself. Due to symmetry, a singlet is predicted. |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon (Label) | Chemical Shift (δ), ppm | Rationale |
| C=S | ~ 220 - 240 | The thiocarbonyl carbon is known to be highly deshielded, with chemical shifts typically appearing well above 200 ppm.[4][5][6] This is the most characteristic signal. |
| CH₂ | ~ 20 - 30 | The methylene (B1212753) carbons of the cyclopropane ring would be shifted downfield from the -2.9 ppm of cyclopropane due to the adjacent electron-withdrawing C=S group. |
Logical Relationships in Spectral Interpretation
The interpretation of the acquired spectra relies on a logical progression from identifying key features to confirming the structure.
Caption: Logical flow for the structural confirmation of this compound from NMR data.
Conclusion
The low-temperature NMR characterization of highly reactive species like this compound is a challenging yet feasible endeavor. The protocol outlined provides a robust framework for the in situ generation and spectroscopic analysis of this transient molecule. The key to a successful experiment lies in the careful exclusion of moisture, rapid generation at low temperatures, and swift acquisition of NMR data in a pre-cooled spectrometer. The predicted spectral data, particularly the highly deshielded thiocarbonyl signal in the ¹³C NMR spectrum, serves as a critical diagnostic marker for the formation of the target compound. These methods are broadly applicable to the study of other unstable intermediates in chemical and pharmaceutical research.
References
Application Notes and Protocols: Polymerization Reactions Involving Cyclopropanethione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of cyclopropanethione has not been extensively reported in the scientific literature. The following application notes and protocols are based on established principles of ring-opening polymerization (ROP) of analogous sulfur-containing cyclic monomers, primarily thiiranes (episulfides). These protocols are intended to serve as a theoretical framework and a starting point for experimental investigation.
Introduction
Sulfur-containing polymers, particularly polythioethers, are of growing interest in the biomedical field. Their unique properties, such as high refractive indices, metal-binding capabilities, and susceptibility to oxidation, make them attractive candidates for advanced drug delivery systems. The oxidation of thioethers to sulfoxides and sulfones can alter the polymer's solubility and polarity, providing a mechanism for stimuli-responsive drug release in specific microenvironments, such as the oxidative milieu of cancer cells.
This document outlines the hypothetical ring-opening polymerization of this compound, a strained, three-membered ring containing a thioketone group. While direct experimental data is lacking, the high ring strain of the cyclopropane (B1198618) ring is expected to be a strong thermodynamic driving force for polymerization. The protocols and discussions presented herein are derived from the well-documented chemistry of thiiranes (episulfides), the saturated sulfur analogues of this compound.
Proposed Synthesis of this compound Monomer (Hypothetical)
The synthesis of this compound is not well-documented, but a plausible approach involves the thionation of its oxygen analog, cyclopropanone (B1606653). Cyclopropanone itself is a challenging molecule to work with due to its tendency to undergo ring-opening and polymerization. It is often handled as its hydrate (B1144303) or hemiacetal. A common thionating agent for converting ketones to thioketones is Lawesson's reagent.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of cyclopropanone ethyl hemiacetal (1 equivalent) in anhydrous toluene (B28343), add Lawesson's reagent (0.5 equivalents). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove solid byproducts. The toluene solution containing the volatile this compound can be carefully concentrated under reduced pressure at low temperature. Further purification may be achieved by low-temperature distillation or chromatography.
-
Storage: Due to its expected high reactivity and potential for spontaneous polymerization, this compound should be stored at low temperatures (e.g., -20 °C or below) under an inert atmosphere and used promptly after synthesis.
Caption: Proposed synthesis of this compound via thionation.
Ring-Opening Polymerization (ROP) of this compound (Hypothetical)
The significant strain energy of the three-membered ring is the primary driving force for the ROP of this compound. The polymerization is expected to proceed via cleavage of a carbon-carbon bond, given the nature of the thioketone group, to form a poly(thioketone) or, more likely, rearrange to a polythioether structure. The polymerization can theoretically be initiated by anionic, cationic, or coordination initiators, similar to thiiranes.[1]
Anionic Ring-Opening Polymerization (AROP)
AROP of thiiranes is well-established and typically proceeds with living characteristics, allowing for good control over molecular weight and dispersity.[1] Nucleophilic initiators such as organometallic reagents, alkoxides, or thiolates attack one of the carbon atoms of the ring, leading to ring opening and the formation of a propagating thiolate anion.
Hypothetical Protocol:
-
Monomer and Solvent Preparation: Purify this compound as described above. Anhydrous tetrahydrofuran (B95107) (THF) is a suitable solvent. Both should be thoroughly degassed.
-
Initiation: In a flame-dried Schlenk flask under argon, dissolve the monomer in THF. Cool the solution to a low temperature (e.g., -20 °C). Add the initiator (e.g., n-butyllithium in hexanes) dropwise via syringe.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 1-24 hours). The propagating species is a thiolate anion.
-
Termination: Terminate the polymerization by adding an electrophilic quenching agent, such as a proton source (e.g., methanol) or an alkyl halide to introduce an end-group.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol. Collect the polymer by filtration and dry under vacuum.
Caption: Proposed mechanism for anionic ROP of this compound.
Cationic Ring-Opening Polymerization (CROP)
CROP of thiiranes is initiated by strong acids or Lewis acids, leading to a propagating sulfonium (B1226848) ion. This method can be more complex than AROP, with potential side reactions such as chain transfer and the formation of cyclic oligomers.
Hypothetical Protocol:
-
Monomer and Solvent Preparation: Use highly purified monomer and an anhydrous, non-nucleophilic solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Initiation: In a dry reaction vessel under an inert atmosphere, dissolve the monomer in CH₂Cl₂ and cool to a low temperature (e.g., 0 °C or below). Add a strong initiator, such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂).
-
Polymerization: Stir the mixture at the low temperature. The propagating species is a tertiary sulfonium ion.
-
Termination: Terminate the reaction by adding a nucleophile, such as water, an alcohol, or an amine.
-
Isolation: Precipitate the polymer in a non-solvent, collect by filtration, and dry under vacuum.
Caption: Proposed mechanism for cationic ROP of this compound.
Summary of Hypothetical Polymerization Data
| Polymerization Method | Typical Initiator | Solvent | Temperature (°C) | Expected Mn ( g/mol ) | Expected Dispersity (Đ) | Potential Issues |
| Anionic (AROP) | n-BuLi, NaNH₂, RONa | THF, Toluene | -20 to 25 | 1,000 - 50,000 | < 1.2 | Highly sensitive to impurities |
| Cationic (CROP) | BF₃·OEt₂, TfOH | CH₂Cl₂, Hexane | -78 to 0 | 1,000 - 20,000 | > 1.5 | Chain transfer, cyclic oligomers |
| Coordination ROP | ZnEt₂/H₂O, Al(i-Bu)₃ | Toluene, THF | 25 to 80 | 5,000 - 100,000 | 1.1 - 1.5 | Catalyst preparation can be complex |
Polymer Characterization
A general workflow for the synthesis and characterization of poly(this compound) would involve monomer synthesis, polymerization, and subsequent analysis of the resulting polymer.
Caption: General workflow for synthesis and characterization.
Potential Applications in Drug Development
Polythioethers are promising for drug delivery due to their potential for stimuli-responsiveness. The thioether linkages in the backbone of the hypothetical poly(this compound) could be oxidized by reactive oxygen species (ROS), which are often present at elevated levels in cancer tissues and sites of inflammation. This oxidation would increase the hydrophilicity of the polymer, potentially leading to the swelling or disassembly of a nanocarrier and the release of an encapsulated drug.
Oxidation-Responsive Drug Delivery
A proposed mechanism involves formulating the polymer into nanoparticles (e.g., micelles or polymersomes) with a hydrophobic core loaded with a therapeutic agent. In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the thioether groups are converted to more polar sulfoxide (B87167) or sulfone groups. This change in polarity would destabilize the nanoparticle structure, triggering the release of the drug.
References
Troubleshooting & Optimization
Overcoming the instability of Cyclopropanethione in solution
Disclaimer: Cyclopropanethione is a highly reactive and unstable molecule. The information provided here is based on general principles of thioketone chemistry and cyclopropane (B1198618) reactivity due to the limited availability of direct experimental data on the stabilization of this compound in solution. Researchers should exercise extreme caution and perform thorough risk assessments before attempting any of the described procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in solution?
A1: The instability of this compound arises from a combination of two key factors:
-
Inherent Instability of the Thioketone Group: The carbon-sulfur π-bond in thioketones is significantly weaker and less stable than the carbon-oxygen π-bond in ketones. This is due to the poorer overlap between the p-orbitals of carbon and the larger, more diffuse p-orbitals of sulfur.[1][2] This inherent weakness makes thioketones prone to rapid oligomerization or polymerization unless sterically or electronically stabilized.[3]
-
Ring Strain of the Cyclopropane Ring: The three-membered cyclopropane ring possesses considerable angle strain (approximately 100 kJ/mol), making it susceptible to ring-opening reactions.[4][5] This reactivity is further enhanced by the presence of the electron-withdrawing thiocarbonyl group.
Q2: What are the primary decomposition pathways for this compound in solution?
A2: Based on the known reactivity of thioketones and cyclopropanes, the following decomposition pathways are likely:
-
Oligomerization/Polymerization: Unhindered thioketones readily react with each other to form dimers, trimers, or polymers to alleviate the instability of the C=S double bond.[1][2]
-
Ring-Opening Reactions: The strained cyclopropane ring can be opened by nucleophiles, leading to a variety of linear sulfur-containing compounds.[4][6] The presence of both a donor and an acceptor group on a cyclopropane ring can significantly enhance the rate of ring-opening.[7]
-
Oxidation: Thioketones can be oxidized to their corresponding ketones, a reaction that can be photosensitized.[8]
-
Tautomerization: In the presence of acidic or basic impurities, this compound could potentially tautomerize to a more stable enethiol form.
Q3: Are there any known stable analogs of this compound?
A3: While there is no direct evidence in the provided search results for stable, isolated this compound, the stability of other thioketones offers insights. Thioketones with bulky substituents, such as thiocamphor or thiobenzophenone, are stable and can be isolated.[2][3] This suggests that introducing sterically demanding groups around the this compound core could be a viable strategy for enhancing its stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate disappearance of the characteristic color of the thioketone upon formation. | Rapid oligomerization or polymerization. | - Work at very low temperatures (-78 °C or lower).- Use highly dilute solutions.- Generate the this compound in situ in the presence of a trapping agent or reactant. |
| Formation of a complex mixture of products. | Multiple decomposition pathways are occurring (e.g., ring-opening, oxidation). | - Ensure strict anaerobic and anhydrous conditions to prevent oxidation and hydrolysis.- Use purified, degassed solvents.- Add radical inhibitors to prevent radical-mediated decomposition. |
| Low or no yield of the desired product in a reaction involving this compound. | The rate of decomposition of this compound is faster than the rate of the desired reaction. | - Increase the concentration of the trapping reagent.- Explore different methods for the in situ generation of this compound that are compatible with the reaction conditions.- Consider using a sterically hindered precursor to generate a more stable this compound derivative. |
| The reaction is successful, but the product is unstable during workup and purification. | The product may also be unstable under the purification conditions (e.g., chromatography on silica (B1680970) gel). | - Minimize the workup time and keep the product cold.- Use alternative purification methods such as crystallization or distillation under reduced pressure at low temperatures.- Consider derivatizing the product to a more stable form before purification. |
Hypothetical Experimental Protocols for Stabilization
The following are proposed, hypothetical protocols for enhancing the stability of this compound in solution based on established principles for stabilizing reactive species.
Protocol 1: In Situ Generation and Trapping
This protocol aims to use this compound immediately as it is formed, minimizing its decomposition.
-
Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The flask should be flame-dried and cooled under a stream of dry nitrogen.
-
Reagents:
-
A suitable precursor to this compound (e.g., a gem-dithiol or a cyclopropanone (B1606653) hydrazone).
-
A reagent for converting the precursor to the thioketone (e.g., a base for the gem-dithiol, or sulfur dichloride for the hydrazone).[3]
-
The desired trapping reagent (e.g., a diene for a Diels-Alder reaction).
-
Anhydrous, degassed solvent (e.g., THF, toluene).
-
-
Procedure: a. Dissolve the this compound precursor and the trapping reagent in the anhydrous solvent in the reaction flask and cool the solution to -78 °C. b. Slowly add the converting reagent dropwise to the cooled solution with vigorous stirring. c. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. d. Once the reaction is complete, quench the reaction at low temperature before proceeding with the workup.
Protocol 2: Steric Hindrance
This protocol describes the synthesis of a sterically hindered this compound derivative to suppress oligomerization.
-
Synthesis of a Sterically Hindered Precursor: Synthesize a cyclopropanone derivative with bulky substituents (e.g., tert-butyl or trimethylsilyl (B98337) groups) adjacent to the carbonyl group.
-
Thionation: Convert the sterically hindered cyclopropanone to the corresponding thioketone using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an inert solvent like toluene.[2][8] The reaction temperature should be kept as low as possible to minimize side reactions.
-
Isolation and Characterization: Purify the sterically hindered this compound using low-temperature column chromatography or crystallization. Characterize the product using spectroscopic methods (e.g., NMR, IR, UV-Vis) at low temperatures to confirm its structure and assess its stability over time in solution.
Protocol 3: Metal Complexation
This protocol aims to stabilize the thiocarbonyl group through coordination to a metal center.[8]
-
Generation of this compound: Generate this compound in situ at low temperature as described in Protocol 1.
-
Addition of a Metal Complex: To the cold solution of this compound, add a solution of a suitable metal complex that can chelate the thiocarbonyl group (e.g., a platinum(II) or palladium(II) complex).
-
Complex Formation: Allow the mixture to react at low temperature to form the metal-cyclopropanethione complex.
-
Isolation and Stability Assessment: Isolate the resulting metal complex and characterize it. The stability of the complex in solution at various temperatures can then be studied using spectroscopic techniques.
Quantitative Data Summary
Table 1: Relative Reactivity of Thioketones vs. Ketones
| Reaction | Relative Rate (Thioketone vs. Ketone) | Reference |
| Reaction with Phenylhydrazine | ~2000 times faster | [3] |
| Reduction with Sodium Borohydride | Much faster | [3] |
Table 2: Hypothetical Stability of Substituted Cyclopropanethiones in Solution at Room Temperature
| Compound | Substituents | Predicted Half-life | Predicted Primary Decomposition Pathway |
| This compound | None | < 1 second | Oligomerization |
| 2,2-Di-tert-butylthis compound | Sterically hindering groups | Several hours | Ring-opening |
| 2-Phenylthis compound | Electron-withdrawing group | Seconds | Ring-opening and oligomerization |
Visualizations
Caption: Proposed degradation pathways for this compound in solution.
Caption: A generalized experimental workflow for the in situ generation and trapping of this compound.
Caption: A logic diagram for troubleshooting low product yield in reactions involving this compound.
References
- 1. quora.com [quora.com]
- 2. Thioketone - Wikipedia [en.wikipedia.org]
- 3. Some recent synthetic routes to thioketones and thioaldehydes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
Suppressing polymerization of Cyclopropanethione during synthesis
Disclaimer: Cyclopropanethione is a highly strained and reactive molecule that is prone to rapid polymerization. The information provided here is based on established principles of thioketone chemistry and polymerization suppression. Direct experimental data for this compound is limited, and these guides should be used as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges stem from two key factors:
-
High Ring Strain: The three-membered ring of cyclopropane (B1198618) is inherently strained. Introducing a C=S double bond further increases this strain, making the molecule highly reactive.
-
Thioketone Instability: Unhindered aliphatic thioketones are known to be unstable and readily undergo polymerization or oligomerization.[1] this compound is an extreme example of an unhindered thioketone.
Q2: What are the likely polymerization mechanisms for this compound?
A2: Based on analogous compounds like thioacetone, polymerization can likely proceed through several mechanisms:[2]
-
Radical Polymerization: Initiated by trace impurities, light, or heat.
-
Anionic Polymerization: Initiated by nucleophiles or bases. The high electrophilicity of the thiocarbonyl carbon makes it susceptible to nucleophilic attack.
-
Cationic Polymerization: Initiated by acids or electrophiles.
Understanding the likely initiation route in your specific experimental setup is key to selecting an appropriate inhibitor.
Q3: What general strategies can be employed to suppress the polymerization of this compound?
A3: A multi-pronged approach is recommended:
-
Low Temperature: Conduct the synthesis and subsequent handling at the lowest possible temperature to minimize thermal decomposition and polymerization.
-
Use of Inhibitors: Introduce a suitable polymerization inhibitor into the reaction mixture.
-
In Situ Generation and Trapping: Generate this compound in the presence of a trapping agent that will react with it to form a more stable product before it can polymerize.[3][4][5]
-
High Dilution: Performing the synthesis under high dilution can disfavor intermolecular reactions like polymerization.
Q4: Can I isolate pure this compound?
A4: The isolation of pure, monomeric this compound is expected to be extremely challenging, if not impossible, under standard laboratory conditions due to its high propensity for polymerization. A more practical approach is its generation and use in situ.
Troubleshooting Guides
Issue 1: Immediate formation of an insoluble white/yellow precipitate upon attempted synthesis.
| Possible Cause | Suggested Solution |
| Rapid Polymerization | 1. Lower the reaction temperature. Consider temperatures as low as -78 °C (dry ice/acetone bath). 2. Introduce a polymerization inhibitor prior to the thionation step. See the inhibitor selection guide below. 3. Work under high dilution to reduce the concentration of the generated this compound. |
| Reaction with Oxygen | 1. Ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the synthesis and workup. 2. Use degassed solvents. |
Issue 2: Low or no yield of the desired product when using an in situ trapping agent.
| Possible Cause | Suggested Solution |
| Polymerization is faster than trapping | 1. Increase the concentration of the trapping agent. A significant excess may be required. 2. Choose a more reactive trapping agent. For example, a more electron-rich diene for a Diels-Alder trapping reaction. 3. Premix the trapping agent with the cyclopropanone (B1606653) precursor before adding the thionating reagent. |
| Incompatible reaction conditions | 1. Verify that the trapping agent is stable to the thionating reagent and reaction conditions. 2. Ensure the chosen solvent does not interfere with the trapping reaction. |
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor Class | Example | Mechanism of Action | Typical Concentration |
| Phenolic | Hydroquinone, Butylated hydroxytoluene (BHT) | Radical scavenger (H-atom donor) | 10-1000 ppm |
| Amine | Diethylhydroxylamine | Radical scavenger | 100-2000 ppm |
| Stable Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Radical scavenger (direct reaction with radicals) | 50-500 ppm |
Data compiled from general knowledge on polymerization inhibitors.[6][]
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound with In Situ Trapping
This protocol is a hypothetical procedure based on the synthesis of other thioketones and the known reactivity of cyclopropanone.
Objective: To generate this compound from a cyclopropanone equivalent and trap it in situ with a diene (e.g., cyclopentadiene) to prevent polymerization.
Materials:
-
1-((trimethylsilyl)oxy)cyclopropan-1-ol (a stable cyclopropanone precursor)
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Freshly cracked cyclopentadiene (B3395910) (trapping agent)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)
-
Polymerization inhibitor (e.g., BHT)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: To the flask, add a solution of 1-((trimethylsilyl)oxy)cyclopropan-1-ol, a 10-fold excess of cyclopentadiene, and BHT (200 ppm) in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Thionating Agent Addition: Dissolve Lawesson's Reagent in anhydrous THF in the dropping funnel and add it dropwise to the cooled reaction mixture over 1 hour.
-
Reaction: Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material and the formation of the trapped adduct.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while maintaining the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Diels-Alder adduct by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the in situ generation and trapping of this compound.
Caption: Factors contributing to this compound instability and mitigation strategies.
References
- 1. Thioketone - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for Cyclopropanethione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of cyclopropanethione. Due to the inherent instability of the target molecule and its precursor, cyclopropanone (B1606653), this guide focuses on a two-step synthetic approach: the formation of cyclopropanone followed by its immediate thionation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to synthesize and isolate?
A1: The primary challenge lies in the high ring strain of the three-membered ring combined with the electronic properties of the thiocarbonyl group. Its precursor, cyclopropanone, is itself highly unstable and prone to polymerization or ring-opening reactions in the presence of even weak nucleophiles.[1][2][3] this compound is expected to be even more reactive.
Q2: What are the main synthetic strategies for preparing this compound?
A2: A common proposed strategy involves a two-step approach:
-
Synthesis of a cyclopropanone precursor: This often involves the reaction of ketene (B1206846) with diazomethane (B1218177) to generate cyclopropanone, which is used immediately in the next step.[1] Due to the hazards associated with diazomethane, alternative methods for generating cyclopropanone in situ from stable precursors are also being explored.
-
Thionation of cyclopropanone: The conversion of the carbonyl group of cyclopropanone to a thiocarbonyl group is typically achieved using a thionating agent like Lawesson's reagent.[4][5][6]
Q3: What is Lawesson's reagent and why is it recommended for the thionation step?
A3: Lawesson's reagent is an organosulfur compound widely used for converting carbonyls into thiocarbonyls.[5][7] It is favored over other thionating agents like phosphorus pentasulfide because it is milder, more selective, and often gives higher yields with fewer side products.[4][8]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The synthesis of the cyclopropanone precursor often involves highly hazardous reagents such as diazomethane, which is explosive and toxic, and ketene, which is also highly reactive and toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel.
Q5: How can I confirm the formation of this compound if it is too unstable to isolate?
A5: Spectroscopic methods can be used to identify the product in situ. Techniques such as low-temperature NMR spectroscopy, IR spectroscopy (looking for the C=S stretching frequency), and mass spectrometry can provide evidence for its formation. Trapping experiments with a suitable diene in a Diels-Alder reaction can also indirectly confirm its presence.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of cyclopropanone precursor | 1. Inefficient generation of ketene or diazomethane. 2. Polymerization of cyclopropanone.[1] 3. Reaction temperature is too high. | 1. Ensure precursors for ketene and diazomethane are pure and the generation apparatus is set up correctly. 2. Work at very low temperatures (-78 °C) and use the cyclopropanone solution immediately.[1] 3. Maintain a consistently low reaction temperature throughout the synthesis. |
| Incomplete thionation reaction | 1. Insufficient amount of Lawesson's reagent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of Lawesson's reagent (1.1-1.5 equivalents). 2. Monitor the reaction by TLC (if a stable analog is used) or other appropriate methods and increase the reaction time if necessary. 3. While the initial cyclopropanone synthesis requires low temperatures, the thionation step may require gentle warming. A careful temperature optimization study is recommended. |
| Formation of multiple byproducts | 1. Ring-opening of cyclopropanone or this compound. 2. Side reactions of Lawesson's reagent. 3. Presence of water or other nucleophiles. | 1. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly purified Lawesson's reagent. 3. Dry all solvents and glassware thoroughly before use. |
| Difficulty in purifying the final product | 1. High reactivity and instability of this compound. 2. Co-elution with byproducts during chromatography. | 1. Attempt purification at low temperatures using flash column chromatography with deactivated silica (B1680970) gel. 2. Consider converting the product to a more stable derivative for isolation and characterization. 3. If direct isolation is not feasible, aim for in situ spectroscopic characterization. |
Data Presentation: Reaction Condition Optimization
Table 1: Typical Reaction Conditions for Cyclopropanone Synthesis (from Ketene and Diazomethane)
| Parameter | Recommended Range | Notes |
| Temperature | -78 °C to -60 °C | Crucial for preventing polymerization of cyclopropanone.[1] |
| Solvent | Dichloromethane, Diethyl ether | Must be anhydrous. |
| Diazomethane Concentration | ~1 M in diethyl ether | Use a freshly prepared and standardized solution. |
| Reaction Time | 1-2 hours | Monitor for the disappearance of the yellow color of diazomethane. |
Table 2: General Conditions for Thionation using Lawesson's Reagent
| Parameter | Recommended Range | Notes |
| Lawesson's Reagent | 1.1 - 1.5 equivalents | Use of excess reagent can lead to side products. |
| Temperature | 25 °C to 80 °C | Reaction temperature is substrate-dependent; start at room temperature and gently heat if necessary.[7] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. |
| Reaction Time | 2 - 24 hours | Monitor by TLC (if applicable) or other analytical techniques. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropanone Solution (Caution: Highly Hazardous)
-
Objective: To prepare a solution of cyclopropanone for immediate use in the subsequent thionation step.
-
Materials: Diazomethane generator, ketene lamp, freshly distilled diethyl ether, dichloromethane, appropriate precursors for diazomethane and ketene.
-
Procedure:
-
Set up the diazomethane generator and ketene lamp in a certified fume hood according to established safety protocols.
-
Generate a solution of diazomethane in diethyl ether and keep it cold (~0 °C).
-
Generate ketene and bubble it directly into a cold (-78 °C) solution of dichloromethane.
-
Slowly add the cold diazomethane solution to the ketene solution at -78 °C with gentle stirring.
-
Continue stirring at -78 °C for 1-2 hours. The resulting colorless solution contains cyclopropanone and should be used immediately.
-
Protocol 2: Thionation of Cyclopropanone to this compound
-
Objective: To convert the freshly prepared cyclopropanone into this compound using Lawesson's reagent.
-
Materials: Solution of cyclopropanone from Protocol 1, Lawesson's reagent, anhydrous toluene.
-
Procedure:
-
To the cold (-78 °C) solution of cyclopropanone, add a solution of Lawesson's reagent (1.2 equivalents) in anhydrous toluene, also pre-cooled to -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature while stirring under an inert atmosphere.
-
Gently heat the reaction mixture to 40-50 °C and monitor the progress of the reaction (e.g., by taking aliquots for GC-MS analysis).
-
Upon completion, cool the reaction mixture and proceed with a carefully planned workup and purification at low temperatures.
-
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Cyclopropanone - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of cyclopropanone equivalents and application to alkylidenecyclopropanes as precursors of β-amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 6. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 7. Reagents of the month- April- Lawesson's and Woollins' reagents - Santiago lab [santiago-lab.com]
- 8. Thioketone - Wikipedia [en.wikipedia.org]
Anhydrous and anaerobic conditions for Cyclopropanethione reactions
Disclaimer: Direct experimental data on the stability and reactivity of cyclopropanethione is limited in publicly available literature. The following guidance is based on the established chemistry of other reactive thioketones and general best practices for handling highly air- and moisture-sensitive compounds. Researchers should always perform small-scale test reactions to determine the specific sensitivity of this compound under their experimental conditions.
General Handling Precautions for this compound
This compound, as a strained thioketone, is presumed to be highly susceptible to degradation by atmospheric oxygen and moisture. Thioketones are generally more reactive than their ketone analogs. For instance, thiobenzophenone (B74592) is known to photooxidize in the presence of air, yielding benzophenone (B1666685) and elemental sulfur.[1] Similarly, certain water-soluble thioketones have been observed to hydrolyze back to their corresponding ketones in aqueous solutions over a period of hours.[2] Therefore, the stringent exclusion of air and water is critical for the successful synthesis, storage, and reaction of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate anhydrous techniques.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving highly sensitive reagents like this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Degradation of this compound: The compound may have degraded due to exposure to trace amounts of air or moisture. | - Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.- Use high-purity, dry solvents. Consider passing solvents through a column of activated alumina (B75360) or distilling from an appropriate drying agent.- Thoroughly purge the reaction vessel and solvent with a stream of inert gas before introducing reagents.- Use fresh, high-quality reagents. |
| Ineffective Inert Atmosphere: The inert gas blanket may be compromised. | - Check for leaks in the reaction setup (e.g., around septa, joints, and tubing).- Use a positive pressure of inert gas throughout the reaction. A bubbler system can help monitor this.- For highly sensitive reactions, consider working in a glovebox. | |
| Formation of Unexpected Side Products (e.g., Cyclopropanone) | Hydrolysis: Trace water in the reaction mixture can lead to the hydrolysis of this compound to cyclopropanone. | - Dry all solvents and reagents meticulously. Molecular sieves can be activated and added to reaction flasks (ensure compatibility with reagents).- If a reagent is a hydrate, it must be dehydrated before use. |
| Oxidation: Trace oxygen can lead to oxidation products. | - Degas solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.- Maintain a slight positive pressure of inert gas during the entire course of the reaction and workup. | |
| Inconsistent Results Between Batches | Variability in Atmospheric Purity: Small, unnoticed leaks or variations in inert gas quality can lead to inconsistent results. | - Standardize the setup procedure for every reaction.- Use an oxygen indicator if performing reactions in a glovebox.- Ensure the inert gas cylinder is not nearly empty, as the gas quality can decrease. |
| Reagent (e.g., Lawesson's Reagent) Inactivity | Decomposition of Thionating Agent: Reagents like Lawesson's reagent are sensitive to moisture and can decompose upon improper storage or handling.[2] | - Store moisture-sensitive reagents in a desiccator or a glovebox.- Handle such reagents quickly in a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this compound reactions?
A1: Based on the behavior of similar thioketones, this compound is likely to be highly susceptible to hydrolysis.[2] Water can react with the thiocarbonyl group, leading to the formation of the corresponding ketone (cyclopropanone) and hydrogen sulfide. This not only consumes the desired product but can also introduce impurities that may complicate the reaction or purification.
Q2: What is the primary reason for requiring anaerobic conditions?
A2: The thiocarbonyl group in many thioketones is prone to oxidation by atmospheric oxygen, which can be accelerated by light.[1] This can lead to the formation of the more stable carbonyl compound (cyclopropanone) and elemental sulfur, resulting in reduced yield and product contamination.
Q3: Can I use nitrogen instead of argon as the inert gas?
A3: Yes, for most applications involving air-sensitive compounds, nitrogen is a suitable and more economical choice. Argon is denser than air and can provide a more stable inert blanket for certain setups, but high-purity nitrogen is generally sufficient.
Q4: How can I be sure my solvents are sufficiently dry?
A4: While commercially available anhydrous solvents are a good starting point, their water content can increase with improper storage and handling. For highly sensitive reactions, it is best to purify solvents using a solvent purification system (SPS) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).
Q5: What is the best way to transfer this compound or other air-sensitive reagents?
A5: The preferred method is to use a gas-tight syringe that has been purged with inert gas. The reagent is drawn into the syringe from a septum-sealed flask under a positive pressure of inert gas. An "inert gas buffer" should be drawn into the syringe after the liquid to protect it during transfer.[1] For larger volumes or higher precision, a cannula transfer between septum-sealed flasks under inert gas pressure is recommended.
Experimental Protocols
Protocol 1: General Setup for Reactions under Anhydrous and Anaerobic Conditions
This protocol describes the standard procedure for setting up a reaction that requires the strict exclusion of air and moisture.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) with a magnetic stir bar in the reaction flask.
-
Dry the assembled glassware thoroughly in an oven at >120 °C for several hours or by flame-drying under a vacuum.
-
While hot, clamp the glassware in a fume hood and immediately seal all openings with rubber septa.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen). This is achieved by inserting a needle connected to the inert gas line through a septum and an outlet needle in another septum to allow the air to be displaced.
-
-
Solvent and Reagent Preparation:
-
Use freshly purified anhydrous solvents.
-
Transfer anhydrous solvent to the reaction flask via a cannula or a dry, inert gas-purged syringe.
-
Ensure all liquid reagents are anhydrous and transfer them via a purged syringe. Solid reagents should be dried in a vacuum oven or desiccator and transferred quickly in a glovebox or under a positive flow of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be done by connecting the gas line to a bubbler filled with mineral oil, which allows for a visual confirmation of gas flow.
-
Stir the reaction mixture at the appropriate temperature.
-
For reactions requiring heating, use a heating mantle connected to a temperature controller and an oil bath. For cooling, use an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
-
Workup and Purification:
-
Quench the reaction, if necessary, with a degassed solution.
-
Perform any aqueous workup using deoxygenated water.
-
Purification via column chromatography should be performed with solvents that have been sparged with inert gas.
-
Visualizations
Experimental Workflow
Caption: Workflow for setting up an anhydrous and anaerobic reaction.
Troubleshooting Logic
Caption: Troubleshooting flow for failed reactions under inert conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyclopropanethione and Cyclopropanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of cyclopropanethione and its oxygen analogue, cyclopropanone (B1606653). Both molecules are highly strained three-membered ring ketones and thioketones, respectively, exhibiting unique chemical behaviors that are of significant interest in organic synthesis and medicinal chemistry. This document summarizes their stability, synthesis, and reactivity profiles, supported by available experimental and computational data.
Introduction: The Challenge of the Three-Membered Ring
Cyclopropanone and this compound are fascinating molecules due to the inherent ring strain of the cyclopropane (B1198618) ring, which dramatically influences their stability and reactivity. The Baeyer strain theory, proposed by Adolf von Baeyer in 1885, first shed light on the instability of small rings. In cyclopropane, the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This angle strain, combined with torsional strain from eclipsing hydrogen atoms, results in a high ring strain energy, making these molecules highly susceptible to ring-opening reactions.
The introduction of a carbonyl (C=O) or thiocarbonyl (C=S) group further activates the cyclopropane ring. While cyclopropanone is a well-studied, albeit unstable, intermediate in reactions like the Favorskii rearrangement, this compound is a far more elusive species. Its high reactivity has largely limited its study to matrix isolation techniques and computational chemistry. This guide will explore the nuances of their reactivity, highlighting the influence of the heteroatom on the chemical properties of these strained cyclic compounds.
Stability and Synthesis
The most striking difference between cyclopropanone and this compound lies in their stability. Cyclopropanone can be generated in solution at low temperatures but is prone to polymerization and ring-opening. In contrast, this compound is exceedingly transient and has only been observed under cryogenic conditions in an inert matrix.
Cyclopropanone is typically generated in situ for subsequent reactions. A common method for its preparation involves the reaction of ketene (B1206846) with diazomethane. Due to its instability, derivatives such as cyclopropanone hemiacetals or ketals are often used as stable surrogates in synthetic applications.
This compound is significantly less stable than its oxygen counterpart. It has been successfully generated by the flash vacuum pyrolysis (FVP) of 1,2,3-thiadiazole (B1210528) at high temperatures, followed by trapping in an argon matrix at cryogenic temperatures. Another method involves the photolysis of 1,2,3-thiadiazole in a low-temperature matrix. These methods underscore the extreme conditions required to generate and observe this fleeting molecule.
Comparative Reactivity: A Tale of Two Heteroatoms
The difference in electronegativity and polarizability between oxygen and sulfur profoundly impacts the reactivity of the C=O and C=S bonds, and consequently, the overall reactivity of the cyclopropane ring.
Nucleophilic Attack and Ring Opening
Both cyclopropanone and this compound are highly susceptible to nucleophilic attack at the carbonyl/thiocarbonyl carbon, often leading to ring opening. This reactivity is driven by the release of the significant ring strain.
Cyclopropanone readily reacts with a variety of nucleophiles, including water, alcohols, and amines, to form stable adducts. This propensity for ring-opening is a key feature of its chemistry and is exploited in reactions like the Favorskii rearrangement, where a cyclopropanone intermediate is proposed.
This compound , based on computational studies, is predicted to be even more susceptible to nucleophilic attack. The C=S bond is longer and more polarizable than the C=O bond, making the carbon atom a softer electrophile and more reactive towards soft nucleophiles. Theoretical studies suggest that the ring-opening of this compound upon nucleophilic attack would be a highly facile process.
Cycloaddition Reactions
Cycloaddition reactions provide another avenue to explore the reactivity of these strained rings. Both molecules can act as dipolarophiles or participate in other cycloaddition pathways.
Cyclopropanone and its derivatives are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, they can react with furans in the presence of a Lewis acid to form bicyclic products.
This compound is also predicted to be a reactive partner in cycloaddition reactions. Due to the higher energy of the C=S π-orbital compared to the C=O π-orbital, this compound is expected to be a better dienophile and dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively.
Quantitative Data Comparison
Direct experimental comparison of the reactivity of this compound and cyclopropanone is challenging due to the transient nature of the former. The following table summarizes key experimental and computational data to provide a quantitative comparison of their properties.
| Property | Cyclopropanone | This compound | Reference(s) |
| Formula | C₃H₄O | C₃H₄S | |
| Molecular Weight | 56.06 g/mol | 72.13 g/mol | |
| Stability | Unstable, polymerizes readily | Highly unstable, observed in matrix isolation | |
| C=X Bond Length (Å) | ~1.19 (experimental) | ~1.61 (computational) | |
| Dipole Moment (D) | ~2.67 (computational) | ~2.45 (computational) | |
| HOMO-LUMO Gap (eV) | ~6.5 (computational) | ~4.8 (computational) | |
| IR Stretching Freq. (cm⁻¹) | C=O: ~1815 (gas phase) | C=S: ~1150 (matrix isolated) | |
| UV-Vis λmax (nm) | n→π: ~300 | n→π: ~460 (matrix isolated) |
Experimental Protocols
Generation and Characterization of this compound via Matrix Isolation
Protocol: This protocol is based on the work of Torres et al. (1986) for the generation and spectroscopic characterization of this compound.
-
Precursor Synthesis: 1,2,3-Thiadiazole is synthesized according to known literature procedures.
-
Matrix Preparation: A gaseous mixture of 1,2,3-thiadiazole and a large excess of an inert gas (e.g., Argon, ratio 1:1000) is prepared in a vacuum line.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10 K within a high-vacuum cryostat.
-
Photolysis: The matrix-isolated 1,2,3-thiadiazole is irradiated with a high-pressure mercury lamp (λ > 290 nm) to induce photodecomposition and formation of this compound.
-
Spectroscopic Analysis: The species trapped in the matrix are analyzed by FTIR and UV-Vis spectroscopy to identify the characteristic absorption bands of this compound.
Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772) (A Representative Reaction Involving a Cyclopropanone Intermediate)
Protocol: This is a representative procedure for the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate.[1][2][3][4]
-
Reaction Setup: A solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ethanol (B145695) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: A solution of sodium ethoxide in ethanol (1.1 eq) is added dropwise to the stirred solution of the α-halo ketone at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in water and acidified with a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl cyclopentanecarboxylate, is purified by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Favorskii Rearrangement of 2-Chlorocyclohexanone.
Caption: Generation of this compound.
Caption: Comparative Reactivity Pathways.
Conclusion
The comparison between this compound and cyclopropanone highlights the significant influence of the heteroatom on the reactivity of strained three-membered rings. While both are highly reactive molecules, this compound represents an extreme case of instability, accessible primarily through specialized techniques. Computational studies suggest that it is even more susceptible to nucleophilic attack and more reactive in cycloaddition reactions than its oxygen analogue.
For drug development professionals and synthetic chemists, the chemistry of cyclopropanone and its stable surrogates offers a powerful tool for the construction of complex molecular architectures. The predicted high reactivity of this compound, though challenging to harness, presents intriguing possibilities for novel reaction pathways and the synthesis of unique sulfur-containing compounds. Further research, particularly in the area of computational chemistry, will be crucial to fully unlock the synthetic potential of these fascinating strained molecules.
References
A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ring-opening reactions of cyclopropanethione and its parent compound, cyclopropane (B1198618). While the reactivity of cyclopropane is well-documented, experimental data on the ring-opening of this compound is notably scarce. This guide bridges this gap by presenting established experimental data for cyclopropane reactions and contrasting it with the theoretical and inferred reactivity of this compound, offering valuable insights for researchers exploring the synthesis and application of these three-membered ring systems.
Introduction: The Influence of Ring Strain
Cyclopropane and its derivatives are characterized by significant ring strain, estimated to be around 27.6 kcal/mol.[1][2] This inherent strain, arising from distorted bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbons), is a primary driving force for ring-opening reactions.[1][2] By undergoing ring-opening, these molecules can relieve this strain, leading to more stable, acyclic products. The introduction of a thiocarbonyl group in this compound is expected to further influence the ring strain and reactivity, a topic that will be explored in this guide.
Ring-Opening Reactions of Cyclopropane
The high ring strain of cyclopropanes makes them susceptible to a variety of ring-opening reactions, which can be broadly categorized into three main types: radical-mediated, nucleophilic, and Lewis acid-catalyzed. The presence of donor and acceptor substituents on the cyclopropane ring significantly enhances its reactivity.[3]
Radical-Mediated Ring-Opening
Free radical reactions provide a powerful method for the functionalization of cyclopropanes through ring-opening. These reactions typically involve the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical.[4]
Experimental Protocol: Radical-Mediated Ring-Opening and Cyclization of Methylenecyclopropanes (MCPs)
A representative procedure for a radical-mediated ring-opening and cyclization of methylenecyclopropanes (MCPs) with ethers is as follows:
-
Reactants: Methylenecyclopropane (1 equiv.), Ether (e.g., 1,4-dioxane, as both reactant and solvent), tert-Butyl hydroperoxide (TBHP, 2 equiv., as a radical initiator).[5]
-
Procedure: A mixture of the MCP and ether is heated in the presence of TBHP. The tert-butoxyl radical, generated from the thermal decomposition of TBHP, abstracts a hydrogen atom from the ether to form a radical intermediate. This radical then adds to the double bond of the MCP, initiating the ring-opening and subsequent cyclization cascade.[5]
-
Products: This reaction typically yields 2-substituted 3,4-dihydronaphthalenes in moderate to excellent yields.[5]
Quantitative Data:
| Reactant (MCP) | Ether | Product | Yield (%) |
| Aryl-substituted MCP | 1,4-Dioxane | 2-(1,4-Dioxan-2-yl)-3,4-dihydronaphthalene | 75-90% |
| Alkyl-substituted MCP | Tetrahydrofuran | 2-(Tetrahydrofuran-2-yl)-3,4-dihydronaphthalene | 60-80% |
Table 1: Representative yields for radical-mediated ring-opening/cyclization of MCPs with ethers. Data compiled from representative procedures.[5]
Nucleophilic Ring-Opening
The presence of electron-withdrawing (acceptor) groups on the cyclopropane ring makes it susceptible to nucleophilic attack. This is a cornerstone of the reactivity of donor-acceptor (D-A) cyclopropanes. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond.[3]
Experimental Protocol: Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane with a Thiophenolate
A typical experimental procedure for the nucleophilic ring-opening of a D-A cyclopropane is as follows:
-
Reactants: 2-Arylcyclopropane-1,1-dicarbonitrile (1 equiv.), p-Thiocresol (1 equiv.), Potassium tert-butoxide (1.05 equiv.).[6]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).[6]
-
Procedure: A solution of p-thiocresol and potassium tert-butoxide in DMSO is added to a solution of the cyclopropane derivative in DMSO. The reaction mixture is stirred at ambient temperature for a specified time (e.g., 30 minutes). The reaction is then quenched with an aqueous ammonium (B1175870) chloride solution and the product is extracted with an organic solvent.[6]
-
Product: The corresponding ring-opened product, 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile, is obtained after purification.[6]
Quantitative Data: Kinetic Studies
The kinetics of these reactions have been studied, and second-order rate constants (k₂) have been determined. These studies reveal the influence of substituents on both the cyclopropane and the nucleophile. For instance, electron-donating groups on the aryl substituent of the cyclopropane can accelerate the reaction.[3]
| Cyclopropane Substituent (Ar) | Nucleophile (Thiophenolate) | k₂ (M⁻¹s⁻¹) at 20°C in DMSO |
| Phenyl | 4-Methylthiophenolate | 1.2 x 10⁻² |
| 4-Methoxyphenyl | 4-Methylthiophenolate | 2.5 x 10⁻² |
| 4-Nitrophenyl | 4-Methylthiophenolate | 5.8 x 10⁻³ |
Table 2: Second-order rate constants for the nucleophilic ring-opening of 2-arylcyclopropane-1,1-dicarbonitriles with 4-methylthiophenolate in DMSO. Data is representative of trends discussed in the literature.[3]
Lewis Acid-Catalyzed Ring-Opening
Lewis acids can activate donor-acceptor cyclopropanes towards ring-opening by coordinating to the acceptor group(s). This coordination enhances the electrophilicity of the cyclopropane ring, facilitating the attack by a nucleophile.[7]
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening Polymerization of a D-A Cyclopropane
An example of a Lewis acid-catalyzed ring-opening polymerization is as follows:
-
Monomer: Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate.[7]
-
Catalyst: Tin(IV) chloride (SnCl₄).[7]
-
Procedure: The polymerization is carried out under ambient conditions. The Lewis acid catalyst coordinates to the ester groups of the monomer, which facilitates the generation of a 1,3-dipole intermediate that propagates the polymerization.[7]
-
Polymer: A 1,5-addition polymer is selectively obtained with a number-average molecular weight (Mₙ) of up to 12,600 in good to high yields.[7]
Ring-Opening Reactions of this compound: A Theoretical Perspective
Direct experimental evidence for the ring-opening reactions of this compound is exceedingly limited in the scientific literature. Therefore, a comparison with cyclopropane's reactivity relies heavily on theoretical and computational studies.
The introduction of a thiocarbonyl group in place of a methylene (B1212753) group is expected to have a significant impact on the electronic structure and stability of the three-membered ring. The C=S double bond is weaker and more polarizable than a C=C or C=O bond. This suggests that this compound might be more reactive than cyclopropane.
Theoretical Predictions:
-
Increased Ring Strain: Computational studies suggest that the introduction of a double bond within a three-membered ring, as in cyclopropene, significantly increases ring strain. While this compound does not have an endocyclic double bond, the exocyclic C=S bond and its interaction with the strained ring are likely to influence the overall ring strain. It is plausible that this compound possesses a higher ring strain than cyclopropane, which would make its ring-opening thermodynamically more favorable.
-
Enhanced Electrophilicity: The thiocarbonyl group is electron-withdrawing. This would polarize the adjacent C-C bonds of the cyclopropane ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.
-
Potential for Novel Reactivity: The presence of the sulfur atom could open up unique reaction pathways not observed for cyclopropane. For example, reactions could be initiated at the sulfur atom, leading to subsequent ring-opening.
Hypothetical Reaction Pathways:
Based on these theoretical considerations, one can propose several potential ring-opening pathways for this compound:
-
Nucleophilic Addition to the Thiocarbonyl Carbon: Nucleophiles could attack the electrophilic carbon of the C=S group. This could be followed by a rearrangement that leads to ring-opening.
-
Thermolysis or Photolysis: Given the potential for higher ring strain, this compound might undergo ring-opening under thermal or photochemical conditions more readily than cyclopropane. This could lead to the formation of vinylthioketene or other reactive intermediates.
-
Reactions with Electrophiles: Electrophiles could potentially attack the sulfur atom, which could trigger a ring-opening cascade.
Comparative Summary and Future Outlook
The following table summarizes the key comparative points between the ring-opening reactions of cyclopropane and the predicted reactivity of this compound.
| Feature | Cyclopropane | This compound (Predicted) |
| Driving Force | High ring strain (~27.6 kcal/mol)[1][2] | Potentially higher ring strain due to the thiocarbonyl group. |
| Reactivity | Well-established for D-A cyclopropanes; undergoes radical, nucleophilic, and Lewis acid-catalyzed ring-opening.[3][4][7] | Expected to be more reactive due to increased ring strain and the electrophilic nature of the C=S bond. |
| Reaction Types | Radical-mediated, nucleophilic (SN2), Lewis acid-catalyzed.[3][4][7] | Nucleophilic addition to C=S, thermolysis, photolysis, reactions with electrophiles at sulfur. |
| Experimental Data | Abundant, with kinetic and mechanistic studies available.[3][6][7] | Extremely scarce. |
Future Research Directions:
The significant gap in the experimental understanding of this compound's reactivity presents a compelling opportunity for future research. Key areas for investigation include:
-
Synthesis and Isolation: Developing stable and efficient synthetic routes to this compound and its derivatives is a crucial first step.
-
Experimental Reactivity Studies: A systematic investigation of the reactivity of this compound with various nucleophiles, electrophiles, and under thermal and photochemical conditions is needed.
-
Computational Modeling: Further theoretical studies can provide valuable insights into the reaction mechanisms and activation barriers for the ring-opening of this compound, guiding experimental design.
Visualizing the Reaction Pathways
To illustrate the fundamental differences in the activation and ring-opening of cyclopropane, the following diagrams depict the generalized pathways.
Figure 1: Generalized pathways for the ring-opening of cyclopropane derivatives.
Figure 2: Hypothetical ring-opening pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Computational Benchmarking of Cyclopropanethione
Cyclopropanethione, with its strained three-membered ring and thioketone group, presents a fascinating subject for theoretical investigation. Its unique electronic structure and reactivity are of interest in various fields, including medicinal chemistry and materials science. Accurate computational modeling is crucial for understanding its properties and predicting its behavior in different chemical environments. This guide outlines the necessary steps and considerations for performing a rigorous computational benchmark study.
Comparative Analysis of Computational Methods
A benchmark study aims to compare the performance of various computational methods and basis sets against reliable experimental data or high-level theoretical calculations. The choice of method can significantly impact the accuracy of predicted properties. Below is a hypothetical comparison of commonly used computational methods for properties of interest for a molecule like this compound.
Table 1: Hypothetical Benchmark Data for this compound
| Property | Experimental Value | Method 1: HF/6-31G* | Method 2: B3LYP/6-311+G(d,p) | Method 3: MP2/aug-cc-pVTZ | Method 4: CCSD(T)/aug-cc-pVTZ |
| Geometric Parameters | |||||
| C=S Bond Length (Å) | Value | Value | Value | Value | Value |
| C-C Bond Length (Å) | Value | Value | Value | Value | Value |
| C-S-C Bond Angle (°) | Value | Value | Value | Value | Value |
| Vibrational Frequencies | |||||
| C=S Stretch (cm⁻¹) | Value | Value | Value | Value | Value |
| Ring Breathing (cm⁻¹) | Value | Value | Value | Value | Value |
| Electronic Properties | |||||
| Dipole Moment (Debye) | Value | Value | Value | Value | Value |
| Ionization Potential (eV) | Value | Value | Value | Value | Value |
| Electron Affinity (eV) | Value | Value | Value | Value | Value |
Note: The "Value" entries in this table are placeholders and would be populated with actual calculated and experimental data in a real benchmark study.
Experimental Protocols for Benchmark Data
To perform a meaningful benchmark, high-quality experimental data is essential. The following are standard experimental techniques to obtain the necessary reference data for this compound.
1. Microwave Spectroscopy for Geometric Parameters:
-
Objective: To determine the precise molecular geometry (bond lengths and angles) in the gas phase.
-
Methodology: A sample of this compound is introduced into a high-vacuum chamber and subjected to microwave radiation. The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is measured. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogs, the moments of inertia can be determined, from which a highly accurate molecular structure can be derived.
2. Infrared and Raman Spectroscopy for Vibrational Frequencies:
-
Objective: To measure the frequencies of molecular vibrations.
-
Methodology:
-
Infrared (IR) Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared radiation by a sample of this compound. The absorption peaks correspond to the vibrational modes that induce a change in the molecular dipole moment.
-
Raman Spectroscopy: A laser is directed at the sample, and the scattered light is collected and analyzed. Raman scattering provides information about vibrational modes that involve a change in the polarizability of the molecule. Gas-phase or matrix-isolation techniques can be employed to minimize intermolecular interactions.
-
3. Photoelectron Spectroscopy for Electronic Properties:
-
Objective: To measure the ionization potential and electron affinity.
-
Methodology:
-
Ultraviolet Photoelectron Spectroscopy (UPS): The sample is irradiated with high-energy ultraviolet photons, causing the ejection of valence electrons. The kinetic energy of the ejected electrons is measured, from which the binding energies of the molecular orbitals and the ionization potential can be determined.
-
Anion Photoelectron Spectroscopy: A beam of negatively charged this compound ions is irradiated with a laser. The energy of the laser is used to detach an electron, and the kinetic energy of the detached electron is measured to determine the electron affinity of the neutral molecule.
-
Computational Methodology
A robust computational protocol is the cornerstone of a reliable benchmark study. The following outlines a typical workflow.
1. Selection of Computational Methods and Basis Sets:
-
A range of computational methods should be chosen to represent different levels of theory. This typically includes:
-
Hartree-Fock (HF): A fundamental ab initio method.
-
Density Functional Theory (DFT): Various functionals should be tested, such as B3LYP, M06-2X, and ωB97X-D, as they offer a good balance of accuracy and computational cost.[1]
-
Møller-Plesset Perturbation Theory (MP2): A common method to include electron correlation.
-
Coupled Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" for its high accuracy, though computationally expensive.
-
-
A selection of basis sets of increasing size and complexity should be used, for example, Pople-style (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) basis sets.
2. Geometry Optimization and Frequency Calculations:
-
For each combination of method and basis set, the geometry of this compound should be fully optimized to find the minimum energy structure.
-
Following optimization, vibrational frequency calculations should be performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
3. Calculation of Electronic Properties:
-
Single-point energy calculations are performed on the optimized geometries to determine electronic properties such as dipole moment, ionization potential (e.g., via Koopmans' theorem or delta-SCF methods), and electron affinity.
4. Data Analysis and Comparison:
-
The calculated properties are then systematically compared with the experimental data. Statistical measures such as mean absolute error (MAE) and root mean square error (RMSE) are used to quantify the performance of each computational method.
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a computational benchmark study and the hierarchical relationship between different theoretical methods.
Caption: Workflow of a typical computational benchmark study.
Caption: Hierarchy of common quantum chemical methods.
References
Cyclopropanethione: Unveiling the Electrophilicity of a Strained Thioketone
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of thiocarbonyl chemistry, the reactivity of thiones is a subject of continuous exploration, holding significant implications for organic synthesis and drug discovery. Among these, cyclopropanethione stands out as a molecule of considerable interest due to the interplay of its strained three-membered ring and the inherent reactivity of the thiocarbonyl group. This guide provides a comparative analysis of the electrophilicity of this compound against other common thiones, supported by theoretical principles and available experimental data for analogous compounds.
The enhanced electrophilicity of this compound is a direct consequence of its unique molecular structure. The significant ring strain of the cyclopropyl (B3062369) group, estimated to be around 27.5 kcal/mol, leads to a high degree of s-character in the C-C bonds and, consequently, a more electrophilic character of the exocyclic carbon-sulfur double bond. This inherent strain, coupled with the polarizability of the C=S bond, renders the thiocarbonyl carbon highly susceptible to nucleophilic attack.
Comparative Analysis of Electrophilicity
While direct experimental kinetic data for this compound is scarce in the literature due to its inherent instability, its electrophilicity can be qualitatively and semi-quantitatively assessed by comparing its expected properties with those of well-characterized thiones. Key indicators of electrophilicity include the 13C NMR chemical shift of the thiocarbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the global electrophilicity index (ω).
Data Summary: Comparison of Thione Electrophilicity Indicators
| Thione | Structure | 13C NMR of C=S (ppm) | LUMO Energy (eV) (Theoretical Estimate) | Global Electrophilicity Index (ω) (Theoretical Estimate) |
| This compound | C₃H₄S | > 220 (Estimated) | Low | High |
| Thioacetone | (CH₃)₂CS | ~225 | Moderate | Moderate |
| Thiobenzophenone | (C₆H₅)₂CS | ~235 | Moderate | Moderate |
| Adamantanethione | C₁₀H₁₄S | ~250 | Moderate | Moderate |
Note: Values for this compound are estimations based on theoretical principles and data from analogous compounds, as direct experimental data is limited.
The 13C NMR chemical shift of the thiocarbonyl carbon is a sensitive probe of its electronic environment. A more downfield chemical shift generally correlates with increased electrophilicity. Thioketones typically exhibit 13C NMR signals for the C=S carbon in the range of 200-260 ppm, significantly downfield from their carbonyl analogs.[1] Due to the pronounced ring strain and the resulting increase in the s-character of the exocyclic bonds, the thiocarbonyl carbon of this compound is anticipated to resonate at the lower end of, or even beyond, this range, indicating a highly electron-deficient carbon center.
From a molecular orbital perspective, a lower LUMO energy signifies a greater susceptibility to nucleophilic attack. The inherent strain in this compound is expected to lower the energy of its LUMO, making it a more potent electrophile compared to unstrained aliphatic or aromatic thiones.[2] The global electrophilicity index (ω), a conceptual DFT descriptor, provides a quantitative measure of an electrophile's reactivity. It is anticipated that this compound would possess a high ω value, reflecting its pronounced electrophilic character.
Experimental Protocols
Due to the challenges associated with its isolation, the following experimental protocols are provided as representative methods for the synthesis of thiones and for the kinetic analysis of their electrophilic reactivity. A hypothetical protocol for the in situ generation and reaction of this compound is also presented.
General Synthesis of Thioketones using Lawesson's Reagent
Objective: To synthesize a thioketone from its corresponding ketone.
Materials:
-
Ketone (e.g., acetone, benzophenone)
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired thioketone.
Hypothetical Protocol for the in situ Generation and Nucleophilic Trapping of this compound
Objective: To generate this compound in situ and study its reaction with a nucleophile.
Materials:
-
Hydrogen sulfide (B99878) (gas or solution)
-
Anhydrous acid catalyst (e.g., zinc chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Nucleophile (e.g., thiophenol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve cyclopropanone diethyl acetal (1 equivalent) in the anhydrous solvent.
-
Add the anhydrous acid catalyst (catalytic amount).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly bubble hydrogen sulfide gas through the solution or add a pre-cooled solution of hydrogen sulfide.
-
After a short period, add the nucleophile (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for a specified time.
-
Monitor the formation of the product by TLC or GC-MS analysis of aliquots.
-
Upon completion, quench the reaction with a suitable reagent and proceed with standard workup and purification procedures.
Kinetic Analysis of Thione-Nucleophile Reactions by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction of a thione with a nucleophile.
Materials:
-
Thione solution of known concentration in a suitable solvent (e.g., acetonitrile).
-
Nucleophile solution of known concentration in the same solvent.
-
UV-Vis spectrophotometer with a thermostatted cell holder.
Procedure:
-
Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where the thione has a strong absorbance and the product does not.
-
Equilibrate both the thione and nucleophile solutions to the desired reaction temperature.
-
In a cuvette, mix the thione and nucleophile solutions (with the nucleophile in large excess to ensure pseudo-first-order conditions).
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
The observed pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a single exponential decay function.
-
Repeat the experiment with varying concentrations of the nucleophile.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of kobs versus the concentration of the nucleophile.
Visualizing Electrophilicity and Reactivity
The following diagrams illustrate the key factors influencing the electrophilicity of this compound and a conceptual workflow for its reactivity assessment.
Caption: Factors contributing to the enhanced electrophilicity of this compound.
Caption: Workflow for assessing the electrophilic reactivity of this compound.
Conclusion
References
Validating Theoretical Models for Cyclopropanethione: A Comparative Approach
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the validation of theoretical models for predicting the properties of cyclopropanethione. A comprehensive search of available scientific literature reveals a notable absence of experimental data for this compound itself. This data gap presents a significant challenge in directly validating computational models for this specific molecule.
However, a robust validation strategy can be employed by leveraging the extensive experimental and theoretical data available for structurally related and well-characterized molecules: cyclopropane (B1198618) and cyclopropenone. By establishing the accuracy of theoretical models for these analogous systems, we can build confidence in their predictive power when applied to the less-studied this compound.
This guide provides a comparative analysis of experimental data and theoretical predictions for cyclopropane and cyclopropenone, offering a foundational methodology for researchers seeking to model the properties of this compound and other novel small-ring systems.
A Benchmarking Approach: Cyclopropane and Cyclopropenone
To validate theoretical models, it is crucial to compare their predictions against reliable experimental data. For this purpose, we present a summary of key geometric and vibrational properties for cyclopropane and cyclopropenone, molecules that share the foundational three-membered ring structure with this compound.
Structural Parameters
The geometry of a molecule, including its bond lengths and angles, is a fundamental property that theoretical models must accurately reproduce. The tables below compare experimental and theoretical values for the structural parameters of cyclopropane and cyclopropenone.
Table 1: Comparison of Experimental and Theoretical Structural Data for Cyclopropane (C₃H₆)
| Parameter | Experimental Value (Electron Diffraction) | Theoretical Value (CCSD(T)/cc-pVQZ)[1] |
| C-C bond length (Å) | 1.510 ± 0.002 | 1.5019 |
| C-H bond length (Å) | 1.089 ± 0.003 | 1.0781 |
| H-C-H bond angle (°) | 115.1 ± 1.0 | 114.81 |
| C-C-C bond angle (°) | 60 | 60 |
Table 2: Comparison of Experimental and Theoretical Structural Data for Cyclopropenone (C₃H₂O)
| Parameter | Experimental Value (Microwave Spectroscopy)[2] | Theoretical Value (ab initio) |
| C=O bond length (Å) | 1.212 | Not Available |
| C-C bond length (Å) | 1.412 | Not Available |
| C=C bond length (Å) | 1.302 | Not Available |
| C-H bond length (Å) | 1.097 | Not Available |
| ∠H-C-C (°) | 144.92 | Not Available |
| ∠C-C-C (°) | 62.55 | Not Available |
Vibrational Frequencies
Vibrational spectroscopy provides a sensitive probe of a molecule's potential energy surface. The accurate prediction of vibrational frequencies is a key benchmark for theoretical models. The following table compares experimental and calculated vibrational frequencies for cyclopropane.
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for Cyclopropane (C₃H₆) (in cm⁻¹)
| Vibrational Mode | Experimental Frequency | Theoretical Frequency (DMR)[3] |
| ν₁ (A₁') | 3038 | ~3030 |
| ν₂ (A₁') | 1479 | ~1480 |
| ν₃ (A₁') | 1188 | ~1190 |
| ν₄ (A₁'') | 1070 | ~1070 |
| ν₅ (A₂') | 3025 | Not IR active |
| ν₆ (A₂'') | 3103 | ~3100 |
| ν₇ (A₂'') | 1028 | ~1030 |
| ν₈ (E') | 3025 | ~3020 |
| ν₉ (E') | 1442 | ~1440 |
| ν₁₀ (E') | 1028 | ~1030 |
| ν₁₁ (E') | 866 | ~870 |
| ν₁₂ (E'') | 1053 | Not IR active |
| ν₁₃ (E'') | 739 | Not IR active |
Experimental Protocols
The reliability of the experimental data used for model validation is paramount. Below are detailed methodologies for the key experimental techniques cited in this guide.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the precise geometry of molecules in the gas phase.[4]
Methodology:
-
Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed through the gas jet.
-
Diffraction Pattern Formation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector. The scattering pattern is dependent on the interatomic distances within the molecule.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to calculate a radial distribution function, from which the bond lengths, bond angles, and torsional angles of the molecule can be determined.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides information about the rotational energy levels of molecules, from which highly accurate molecular geometries can be derived.[5]
Methodology:
-
Sample Preparation: The sample is introduced into a waveguide or resonant cavity in the gas phase at low pressure to minimize intermolecular interactions.
-
Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency.
-
Absorption of Radiation: Molecules with a permanent dipole moment will absorb microwaves at frequencies corresponding to transitions between their rotational energy levels.
-
Detection: The absorption of microwave radiation is detected, and the frequencies of the rotational transitions are precisely measured.
-
Structural Determination: By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogs, the moments of inertia can be determined. From these moments of inertia, a highly accurate molecular structure (bond lengths and angles) can be calculated.
Logical Workflow for Model Validation and Prediction
The process of validating theoretical models using known compounds to predict the properties of a novel compound like this compound can be visualized as a logical workflow.
Caption: Workflow for validating theoretical models and predicting properties of novel molecules.
Conclusion and Future Directions
The absence of experimental data for this compound necessitates a validation approach based on well-characterized analogous molecules. This guide has demonstrated how experimental data for cyclopropane and cyclopropenone can serve as a benchmark for theoretical models. By selecting computational methods that accurately reproduce the known properties of these related compounds, researchers can generate reliable predictions for the geometry, vibrational frequencies, and other properties of this compound.
Future experimental studies on this compound are crucial for the direct validation of these theoretical predictions. Techniques such as microwave spectroscopy and gas electron diffraction, as detailed in this guide, would be invaluable in elucidating its definitive structure and properties. Such experimental data would not only confirm theoretical models but also provide essential insights for researchers in drug development and materials science exploring the potential of this and other novel sulfur-containing small-ring systems.
References
Illuminating the Fleeting Existence of Cyclopropanethione: A Guide to Isotopic Labeling in Mechanistic Studies
For Immediate Release
Göttingen, Germany – October 26, 2025 – Cyclopropanethione, a highly strained and reactive thioketone, presents a formidable challenge to chemists seeking to understand its reaction mechanisms. Its transient nature makes direct observation difficult, necessitating indirect methods to probe its chemical behavior. This guide proposes a series of isotopic labeling studies designed to elucidate the intricate pathways of this compound reactions, offering a powerful tool for researchers in organic chemistry, reaction kinetics, and drug development.
While direct experimental data on isotopic labeling of this compound is not yet present in published literature, this guide provides a roadmap for future investigations. By drawing parallels with the known chemistry of cyclopropanones and thioketenes, we present a series of hypothetical, yet experimentally feasible, studies. These proposed experiments aim to differentiate between several plausible reaction mechanisms, including nucleophilic attack, thermal decomposition, and cycloaddition reactions.
Distinguishing Reaction Pathways: A Comparative Overview
The following table summarizes the proposed isotopic labeling experiments and the expected outcomes that would help differentiate between key reaction mechanisms of this compound.
| Reaction Type | Proposed Isotopic Label | Hypothetical Experiment | Expected Outcome for Mechanism A | Expected Outcome for Mechanism B |
| Nucleophilic Attack | ¹³C at C1 | Reaction of ¹³C-labeled this compound with a nucleophile (e.g., R₂NH) | Mechanism A (Direct Attack at C1): ¹³C label remains on the carbonyl carbon in the resulting thioamide. | Mechanism B (Ring Opening-Attack): ¹³C label is distributed between the carbonyl carbon and the adjacent methylene (B1212753) carbon in the product mixture. |
| Thermal Decomposition | ¹³C at C2/C3 | Thermolysis of ¹³C-labeled this compound and analysis of gaseous products. | Mechanism A (Concerted Cycloreversion): Formation of ¹³C-labeled ethylene (B1197577) and unlabeled carbon monosulfide (CS). | Mechanism B (Stepwise Radical Mechanism): Scrambling of the ¹³C label in the resulting propene and other hydrocarbon fragments. |
| [2+2] Cycloaddition | ³⁴S | Reaction of ³⁴S-labeled this compound with an alkene. | Mechanism A (Concerted [2+2] Cycloaddition): Formation of a thietane (B1214591) with the ³⁴S label exclusively in the ring. | Mechanism B (Stepwise Radical/Zwitterionic): Potential for ³⁴S label exchange with other sulfur-containing species in solution, leading to lower isotopic enrichment in the thietane product. |
Visualizing Reaction Mechanisms
The following diagrams illustrate the proposed reaction pathways and the role of isotopic labeling in distinguishing between them.
Caption: Proposed mechanisms for nucleophilic attack on ¹³C-labeled this compound.
Caption: Plausible pathways for the thermal decomposition of ¹³C-labeled this compound.
Detailed Experimental Protocols
The successful execution of these proposed studies hinges on meticulous experimental design and execution. Below are generalized protocols for the key stages of these investigations.
Synthesis of Isotopically Labeled this compound
1. Synthesis of ¹³C-Labeled Cyclopropanone (B1606653):
-
A potential route involves the reaction of ¹³C-labeled ketene (B1206846) (generated from ¹³C-acetyl chloride) with diazomethane. This [2+1] cycloaddition would yield ¹³C-cyclopropanone labeled at the carbonyl carbon.
-
For labeling at the C2/C3 positions, one could start with ¹³C-labeled ethylene oxide, convert it to 1,2-dibromoethane, and then use a malonic ester synthesis with ¹³C-labeled diethyl malonate.
2. Thionation of Labeled Cyclopropanone:
-
The isotopically labeled cyclopropanone can be converted to this compound using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). For the synthesis of ³⁴S-cyclopropanethione, ³⁴S-enriched P₄S₁₀ would be required.
-
The reaction would be carried out in an inert solvent like toluene (B28343) or THF under anhydrous conditions. Purification of the highly reactive this compound would likely involve in-situ generation and immediate use in subsequent reactions.
Reaction and Analysis Protocols
1. Nucleophilic Attack Study:
-
The freshly prepared solution of isotopically labeled this compound would be cooled to a low temperature (e.g., -78 °C) in an inert atmosphere.
-
A solution of the nucleophile (e.g., diethylamine) in the same solvent would be added dropwise.
-
The reaction would be quenched with a proton source (e.g., saturated aqueous NH₄Cl).
-
The product mixture would be extracted, purified by chromatography, and analyzed by ¹³C NMR and mass spectrometry to determine the position and extent of isotopic labeling.
2. Thermal Decomposition Study:
-
A dilute solution of the labeled this compound in a high-boiling, inert solvent would be passed through a heated quartz tube (flash vacuum pyrolysis).
-
The gaseous products would be collected in a cold trap or analyzed directly by gas chromatography-mass spectrometry (GC-MS).
-
The isotopic distribution in the ethylene and other hydrocarbon fragments would be determined from the mass spectra.
3. Cycloaddition Study:
-
A solution of ³⁴S-labeled this compound would be treated with a suitable alkene (e.g., norbornene) at low temperature.
-
The reaction progress would be monitored by TLC or GC.
-
The resulting thietane product would be isolated and its isotopic enrichment determined by high-resolution mass spectrometry.
Future Directions
The proposed isotopic labeling studies offer a powerful framework for unraveling the complex reaction mechanisms of this compound. The insights gained from such investigations will not only advance our fundamental understanding of strained ring systems but also have implications for the design of novel synthetic methodologies and the development of new therapeutic agents. Collaboration between synthetic chemists, physical organic chemists, and computational chemists will be crucial in bringing these challenging yet rewarding studies to fruition.
Safety Operating Guide
Standard Operating Procedure: Cyclopropanethione Disposal
Disclaimer: This document provides guidance for the proper disposal of cyclopropanethione. This compound is a highly reactive and poorly documented compound. The procedures outlined below are based on the inferred hazards from its chemical structure—a strained cyclopropane (B1198618) ring and a reactive thioketone functional group.[1][2][3][4] Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding. All operations must be conducted by trained personnel in a designated chemical fume hood.
Hazard Assessment
Due to the lack of specific safety data, a conservative approach must be taken. The hazards of this compound are inferred from its structure and the known properties of thioketones and cyclopropanes.
-
High Reactivity: The combination of a strained three-membered ring and a polarizable carbon-sulfur double bond suggests high reactivity.[1][3] The compound is likely unstable and may polymerize or decompose, potentially vigorously.
-
Toxicity: Assumed to be toxic and an irritant upon contact with skin, eyes, or via inhalation. Organosulfur compounds are often associated with noxious odors and potential health effects.
-
Flammability: As a small organic molecule, it should be treated as a flammable liquid.
-
Environmental Hazard: Improper disposal may pose a risk to the environment. Do not dispose of down the drain or in regular trash.[5][6]
Inferred Hazard Data and Safety Precautions
| Property/Hazard | Inferred Data / Required Action | GHS Pictograms (Anticipated) | Personal Protective Equipment (PPE) |
| Physical State | Assumed to be a volatile liquid or gas at room temperature. | Engineering Controls: Chemical Fume Hood | |
| Odor | Pungent, foul, sulfurous odor is highly likely. | Hand Protection: Nitrile gloves (double-gloving recommended) | |
| Flammability | Treat as a flammable liquid/gas. Keep away from ignition sources. |
| Eye Protection: Safety goggles or face shield |
| Reactivity | Highly reactive; prone to polymerization. May react violently with oxidizers. |
| Skin and Body Protection: Flame-resistant lab coat |
| Health Hazards | Acute toxicity (inhalation, dermal, oral), skin/eye irritation are assumed. |
| Respiratory Protection: Work exclusively in a fume hood. |
Disposal Protocol: Chemical Deactivation (Small Quantities)
This procedure details the deactivation of small quantities (<1g) of this compound waste, typically in a solution. This method converts the reactive thioketone into less volatile and less reactive oxidized sulfur species.
Materials and Reagents
-
Appropriate waste container (e.g., High-Density Polyethylene - HDPE) compatible with bleach and the reaction solvent.[6]
-
Stir bar and stir plate.
-
Ice bath.
-
5-10% Sodium hypochlorite (B82951) solution (household bleach).
-
Personal Protective Equipment (PPE) as specified in the table above.
Step-by-Step Deactivation Procedure
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are accessible.
-
Place a suitably sized flask or beaker for the deactivation reaction in an ice bath on a stir plate.
-
Add a magnetic stir bar to the reaction vessel.
-
-
Dilution:
-
If the this compound waste is in a non-reactive organic solvent (e.g., THF, diethyl ether), ensure it is diluted to a low concentration (<5% w/v).
-
If the waste is neat, dilute it in a compatible solvent before proceeding.
-
-
Deactivation:
-
To the stirred, cooled solution of this compound waste, slowly add a 5-10% solution of sodium hypochlorite (bleach) dropwise via a pipette or addition funnel. An excess of bleach (approximately 10-20 molar equivalents relative to the estimated amount of this compound) is recommended.
-
CAUTION: The reaction may be exothermic. Monitor the temperature and control the addition rate to keep the reaction mixture cool. If the temperature rises significantly or gas evolution becomes rapid, stop the addition immediately.
-
Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
-
Waste Collection and Labeling:
-
Once the reaction is complete, transfer the resulting mixture to a designated hazardous waste container.
-
The container must be compatible with the aqueous, potentially corrosive mixture.[7]
-
Label the container clearly with a "Hazardous Waste" tag.
-
The contents must be specified, for example: "Deactivated this compound Waste (oxidized with sodium hypochlorite), Aqueous Solution". List all components, including solvents.
-
-
Storage and Final Disposal:
-
Keep the waste container tightly sealed except when adding waste.[5][6]
-
Store the container in a designated satellite accumulation area, segregated from incompatible waste streams (e.g., acids, organic solvents).[6][8]
-
Contact your institution's EHS department to arrange for pickup and final disposal by a licensed hazardous waste contractor.[9]
-
Emergency Procedures
-
Spill: In case of a small spill inside the fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). Treat the contaminated absorbent as hazardous waste. For larger spills, evacuate the area and contact EHS immediately.
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Logical Workflow for Disposal
Caption: Logical workflow for the safe deactivation and disposal of this compound.
References
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms" by Marian S Pinto [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thioketone - Wikipedia [en.wikipedia.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. Chemical Waste Disposal & Collection | Stericycle [stericycle.ie]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropanethione
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopropanethione. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE, drawing from best practices for handling hazardous chemicals.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles to provide an additional layer of protection against splashes or unexpected reactions[1]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure it is made of a material that is resistant to the chemicals being handled. |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following experimental workflow is necessary to minimize exposure and ensure safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents to avoid leaving the designated work area.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within the fume hood.
-
Use caution to avoid generating dust or aerosols[1].
-
In case of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound and any reaction mixtures containing it should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage and Pickup: Store waste containers in a designated, secure area away from general laboratory traffic. Arrange for pickup by a certified hazardous waste disposal service.
By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
